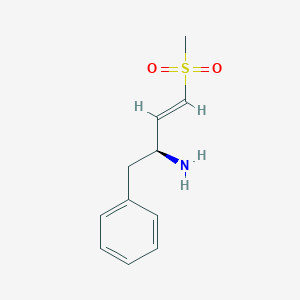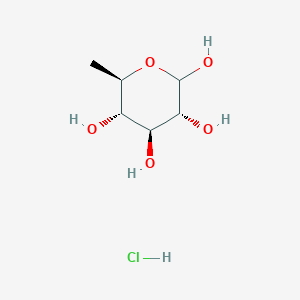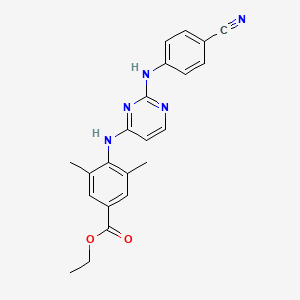![molecular formula C12H16O4 B13348579 tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate](/img/structure/B13348579.png)
tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate is an organic compound with the molecular formula C12H16O4. It is a carbonate ester derived from tert-butyl alcohol and 3-(hydroxymethyl)phenol. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate can be synthesized through the reaction of tert-butyl chloroformate with 3-(hydroxymethyl)phenol in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired carbonate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonate ester can be reduced to the corresponding alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium (Pd) and bases like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-(Carboxymethyl)phenyl carbonate.
Reduction: 3-(Hydroxymethyl)phenol and tert-butyl alcohol.
Substitution: Various substituted phenyl carbonates depending on the substituent used.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate is used as a protecting group for alcohols and phenols. It helps in the selective protection and deprotection of hydroxyl groups during multi-step synthesis .
Biology
The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It serves as an intermediate in the preparation of drugs and other bioactive compounds .
Medicine
This compound is involved in the synthesis of medicinal compounds, particularly those targeting specific enzymes and receptors. It is used in the development of drugs for various diseases .
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate involves its ability to act as a protecting group for hydroxyl functionalities. It forms stable carbonate esters that can be selectively cleaved under mild conditions, allowing for the controlled release of the protected hydroxyl group. This property is particularly useful in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl phenyl carbonate
- tert-Butyl [4-(Hydroxymethyl)phenyl] Carbonate
- tert-Butyl [2-(Hydroxymethyl)phenyl] Carbonate
Uniqueness
tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate is unique due to its specific substitution pattern on the phenyl ring. The position of the hydroxymethyl group at the 3-position provides distinct reactivity and selectivity in chemical reactions compared to its isomers. This uniqueness makes it valuable in the synthesis of complex molecules and in applications requiring precise control over functional group transformations .
Properties
Molecular Formula |
C12H16O4 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
tert-butyl [3-(hydroxymethyl)phenyl] carbonate |
InChI |
InChI=1S/C12H16O4/c1-12(2,3)16-11(14)15-10-6-4-5-9(7-10)8-13/h4-7,13H,8H2,1-3H3 |
InChI Key |
RYIPSFBPFONKQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=CC(=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


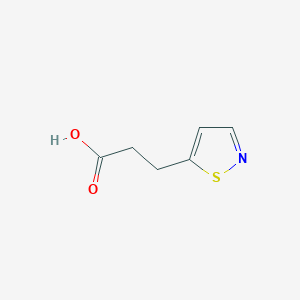

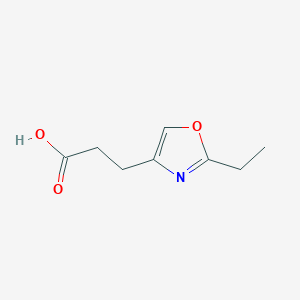
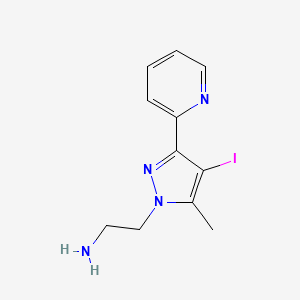
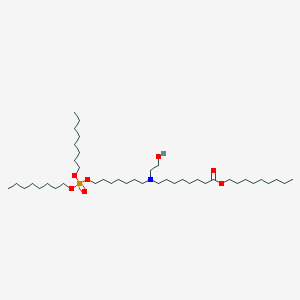
![2-Propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13348527.png)
![6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine](/img/structure/B13348539.png)
![6-Fluoro-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13348550.png)

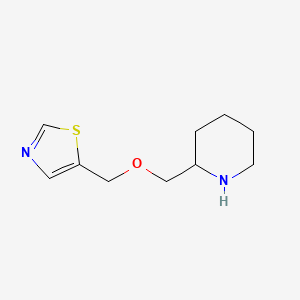
![2-{2-[(1s,2s)-2-{[1-(8-Methylquinolin-2-Yl)piperidine-4-Carbonyl]amino}cyclopentyl]ethyl}benzoic Acid](/img/structure/B13348572.png)
